Imidazo[1,2-a]pyridin-8-ol hydrochloride
Overview
Description
Imidazo[1,2-a]pyridin-8-ol hydrochloride is a heterocyclic compound that belongs to the imidazopyridine class. This compound is recognized for its significant applications in medicinal chemistry due to its unique structural properties. The imidazopyridine scaffold is known for its versatility and has been extensively studied for its potential therapeutic benefits, particularly in the treatment of infectious diseases such as tuberculosis .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-8-ol hydrochloride is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can act as covalent anticancer agents . They can be utilized as the core backbone for the development of covalent inhibitors .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry , suggesting they may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, are noted .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown submicromolar inhibitory activity against various tumor cell lines .
Action Environment
The compound is noted to be a yellow solid with a storage temperature of 0-5°c , suggesting that temperature could be a factor in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-8-ol hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes using similar synthetic routes. The scalability of these methods ensures the efficient production of the compound with high purity and yield. Advanced techniques such as continuous flow synthesis can also be employed to enhance production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of imidazo[1,2-a]pyridin-8-one.
Reduction: Formation of reduced imidazo[1,2-a]pyridin-8-ol derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridin-8-ol derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyridin-8-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares the same core structure but lacks the hydroxyl group at the 8-position.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features but different nitrogen positioning.
Imidazo[1,5-a]pyridine: A related compound with a different ring fusion pattern.
Uniqueness: Imidazo[1,2-a]pyridin-8-ol hydrochloride is unique due to its hydroxyl group at the 8-position, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-6-2-1-4-9-5-3-8-7(6)9;/h1-5,10H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKPDOMWNWJIRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516001 | |
Record name | Imidazo[1,2-a]pyridin-8-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100592-11-8 | |
Record name | Imidazo[1,2-a]pyridin-8-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hydroxyimidazo[1,2-a]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.